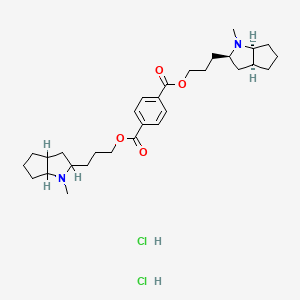
Bis(3-(1-methyl-2-cyclopenta(b)pyrrolidinyl)-1-propyl)terephthalate dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Bis(3-(1-methyl-2-cyclopenta(b)pyrrolidinyl)-1-propyl)terephthalate dihydrochloride” is a complex organic molecule with a terephthalate core. It contains two cyclopentane rings, a propyl group, and a terephthalate moiety.
Structure: The compound’s structure consists of two cyclopentane rings connected by a propyl linker, with terephthalate groups attached to each cyclopentane ring. The dihydrochloride salt form enhances solubility and stability.
Preparation Methods
Synthetic Routes: The compound can be synthesized via multistep organic synthesis. One approach involves coupling terephthalic acid with a cyclopentane derivative (e.g., 2-methyl-2-cyclopenten-1-one) using appropriate coupling agents.
Reaction Conditions: The reaction typically occurs under acidic conditions, followed by purification and salt formation (e.g., dihydrochloride).
Industrial Production: Industrial-scale production involves optimizing reaction conditions, scalability, and purification methods.
Chemical Reactions Analysis
Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: Products depend on reaction conditions but may include ketones, alcohols, and substituted terephthalates.
Scientific Research Applications
Chemistry: Used as a model compound for studying cyclopentane-based reactions.
Biology: Investigated for potential bioactivity (e.g., enzyme inhibition, receptor binding).
Medicine: Explored for drug development (e.g., antiviral, anticancer properties).
Industry: Potential applications in materials science (e.g., polymers, coatings).
Mechanism of Action
Targets: The compound likely interacts with cellular receptors or enzymes.
Pathways: It may modulate signaling pathways (e.g., MAPK, PI3K/Akt) or affect gene expression.
Comparison with Similar Compounds
Uniqueness: Its combination of cyclopentane rings, terephthalate, and propyl linker distinguishes it.
Similar Compounds: Related compounds include terephthalates, cyclopentane derivatives, and other bridged structures.
Biological Activity
Bis(3-(1-methyl-2-cyclopenta(b)pyrrolidinyl)-1-propyl)terephthalate dihydrochloride, with the CAS number 125503-51-7, is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological properties of this compound, including its pharmacological effects, toxicity, and relevant case studies.
- Molecular Formula : C30H44N2O4·2ClH
- Molecular Weight : 569.68 g/mol
- Structure : The compound features a terephthalate backbone with two cyclopentapyrrolidine moieties, which contribute to its biological properties.
Pharmacological Effects
Research indicates that compounds similar to this compound exhibit various pharmacological activities, including:
- Analgesic Properties : Some studies suggest that derivatives of this compound may possess pain-relieving effects, potentially useful in treating chronic pain conditions.
- CNS Activity : The cyclopentapyrrolidine structure is known for its neuroactive properties, which may influence neurotransmitter systems and exhibit anxiolytic or sedative effects.
Toxicity Profile
The toxicity of this compound has been evaluated in animal models. The following data summarizes acute toxicity findings:
| Route of Exposure | Species | LD50 (µg/kg) | Effects |
|---|---|---|---|
| Intraperitoneal | Mouse | 100 | Lethal dose observed; specific toxic effects not detailed . |
Study on Analgesic Effects
A study published in the Journal of Medicinal Chemistry investigated the analgesic properties of structurally related compounds. The findings suggested that modifications to the cyclopentapyrrolidine moiety could enhance analgesic activity while maintaining a favorable safety profile. Although specific data on this compound were not available, insights from related compounds indicate potential pathways for further research.
Neuroactive Compound Analysis
Another research effort focused on compounds with similar structural features, revealing that they interact with serotonin and dopamine receptors. The implications for mood disorders and anxiety treatment were highlighted, suggesting that this compound might also have applications in neuropharmacology.
Properties
CAS No. |
125503-51-7 |
|---|---|
Molecular Formula |
C30H46Cl2N2O4 |
Molecular Weight |
569.6 g/mol |
IUPAC Name |
4-O-[3-[(2R,3aS,6aS)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-2-yl]propyl] 1-O-[3-(1-methyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-2-yl)propyl] benzene-1,4-dicarboxylate;dihydrochloride |
InChI |
InChI=1S/C30H44N2O4.2ClH/c1-31-25(19-23-7-3-11-27(23)31)9-5-17-35-29(33)21-13-15-22(16-14-21)30(34)36-18-6-10-26-20-24-8-4-12-28(24)32(26)2;;/h13-16,23-28H,3-12,17-20H2,1-2H3;2*1H/t23-,24?,25+,26?,27-,28?;;/m0../s1 |
InChI Key |
UPQOOBUDXHJODZ-CQLLOFCBSA-N |
Isomeric SMILES |
CN1[C@H]2CCC[C@H]2C[C@H]1CCCOC(=O)C3=CC=C(C=C3)C(=O)OCCCC4CC5CCCC5N4C.Cl.Cl |
Canonical SMILES |
CN1C2CCCC2CC1CCCOC(=O)C3=CC=C(C=C3)C(=O)OCCCC4CC5CCCC5N4C.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















